4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, piperidine, pyrazole, and pyrimidine rings within its structure suggests a high degree of chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Synthesis of the Piperidine Derivative: Piperidine derivatives are often synthesized via hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and zinc catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyrimidine ring could produce dihydropyrimidines .
Scientific Research Applications
4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes or receptors, modulating their activity. For example, the imidazole ring may inhibit cytochrome P450 enzymes, while the pyrazole ring could interact with kinases or other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Shares the pyrazole ring but lacks the imidazole and piperidine components.
1,3-Dimethylimidazoyl-2-ylidene borane: Contains the imidazole ring but differs in its overall structure and reactivity.
Uniqueness
4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer a high degree of chemical versatility and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(24-14)18-10-19(22-13-21-18)30-12-17-5-7-26(8-6-17)31(28,29)20-11-25(4)16(3)23-20/h9-11,13,17H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVBUAGTKFPPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN(C(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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